Cas no 2167546-35-0 (tert-butyl N-(5-amino-4-hydroxypentyl)-N-methylcarbamate)

Tert-butyl N-(5-amino-4-hydroxypentyl)-N-methylcarbamate is a protected amino alcohol derivative featuring both a carbamate and a hydroxyl functional group. The tert-butyloxycarbonyl (Boc) group provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions. This compound is valuable in organic synthesis, particularly in peptide and pharmaceutical research, where controlled amine reactivity is required. The hydroxyl group offers additional versatility for further functionalization. Its well-defined protective group strategy enhances selectivity in multi-step syntheses, making it a useful intermediate for constructing complex molecules with precise regiochemical control. The compound is typically handled under inert conditions to preserve its integrity.
tert-butyl N-(5-amino-4-hydroxypentyl)-N-methylcarbamate structure
2167546-35-0 structure
Product Name:tert-butyl N-(5-amino-4-hydroxypentyl)-N-methylcarbamate
CAS No:2167546-35-0
MF:C11H24N2O3
MW:232.319863319397
CID:6388889
PubChem ID:165606553
Update Time:2025-05-22

tert-butyl N-(5-amino-4-hydroxypentyl)-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(5-amino-4-hydroxypentyl)-N-methylcarbamate
    • 2167546-35-0
    • EN300-1290946
    • Inchi: 1S/C11H24N2O3/c1-11(2,3)16-10(15)13(4)7-5-6-9(14)8-12/h9,14H,5-8,12H2,1-4H3
    • InChI Key: RCKUVPLZAOXZQQ-UHFFFAOYSA-N
    • SMILES: O(C(N(C)CCCC(CN)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 232.17869263g/mol
  • Monoisotopic Mass: 232.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 75.8Ų

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Additional information on tert-butyl N-(5-amino-4-hydroxypentyl)-N-methylcarbamate

tert-butyl N-(5-amino-4-hydroxypentyl)-N-methylcarbamate: A Comprehensive Overview

In the realm of organic chemistry, the compound tert-butyl N-(5-amino-4-hydroxypentyl)-N-methylcarbamate (CAS No. 2167546-35-0) has garnered significant attention due to its unique structural properties and potential applications in various fields. This compound is a derivative of carbamic acid, with a specific focus on its tert-butyl and N-methyl substituents, which contribute to its distinctive chemical behavior. Recent studies have highlighted its role in drug delivery systems and as a precursor in the synthesis of advanced materials.

The molecular structure of tert-butyl N-(5-amino-4-hydroxypentyl)-N-methylcarbamate is characterized by a central carbamate group (-O-CO-NH-) attached to a tert-butyl moiety and an N-methyl amino group. This configuration imparts the compound with both hydrophilic and hydrophobic properties, making it versatile for applications in biomedical research. The presence of the hydroxyl group (-OH) at the 4-position of the pentyl chain further enhances its reactivity, enabling it to participate in various chemical reactions such as esterification and amidation.

Recent advancements in synthetic chemistry have led to innovative methods for synthesizing this compound. Researchers have employed green chemistry principles to develop eco-friendly routes for its production, reducing the environmental impact associated with traditional synthesis methods. These methods often involve catalytic systems that facilitate efficient bonding formation, ensuring high yields and purity levels.

In terms of applications, tert-butyl N-(5-amino-4-hydroxypentyl)-N-methylcarbamate has shown promise in the field of drug delivery. Its ability to form stable complexes with various bioactive molecules makes it an ideal candidate for encapsulating drugs, thereby improving their solubility and bioavailability. Additionally, its biocompatible nature ensures minimal toxicity, which is crucial for medical applications.

The compound's role in material science is another area of active research. By incorporating this compound into polymer matrices, scientists have developed novel materials with enhanced mechanical properties and thermal stability. These materials are being explored for use in advanced composites, coatings, and electronic devices.

Furthermore, the study of tert-butyl N-(5-amino-4-hydroxypentyl)-N-methylcarbamate's interaction with biological systems has provided valuable insights into its pharmacokinetics and pharmacodynamics. Preclinical studies indicate that it exhibits favorable absorption profiles and low clearance rates, making it a potential candidate for sustained-release drug formulations.

In conclusion, the compound CAS No. 2167546-35-0 represents a significant advancement in organic chemistry, offering diverse applications across multiple disciplines. Its unique structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key player in both academic research and industrial innovation.

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